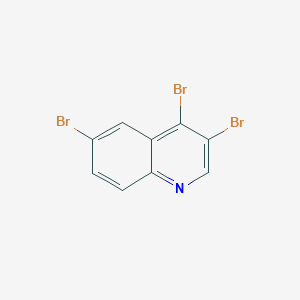

3,4,6-Tribromoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

927801-47-6 |

|---|---|

Molecular Formula |

C9H4Br3N |

Molecular Weight |

365.85 g/mol |

IUPAC Name |

3,4,6-tribromoquinoline |

InChI |

InChI=1S/C9H4Br3N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H |

InChI Key |

XMJAETADNKVXHP-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Br)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Tribrominated Quinoline Systems

Direct Bromination Approaches for Quinoline (B57606) Precursors

Direct bromination stands as a primary method for introducing bromine atoms onto a quinoline or its precursors. The choice of the starting material and the brominating agent are critical factors that dictate the regiochemical outcome—that is, the specific positions on the aromatic ring where bromination occurs.

1,2,3,4-Tetrahydroquinoline (B108954) (THQ) is a common and effective starting material for the synthesis of polybrominated quinolines. Its partially saturated nature influences the reactivity and directs the initial bromination steps before a final aromatization to the quinoline structure. The reaction involves a simultaneous dehydrogenation and functionalization process. nih.gov

A significant focus of research has been the structural elucidation of the products formed. A pivotal study reinvestigated the bromination of 1,2,3,4-tetrahydroquinoline, which was previously thought to yield 4,6,8-tribromoquinoline. thieme-connect.comthieme-connect.com Through detailed 2D NMR analysis, the product was correctly identified as 3,6,8-tribromoquinoline (B3300700) . thieme-connect.comthieme-connect.com This structural revision has been crucial for the accurate development of subsequent chemical transformations, such as Suzuki-Miyaura cross-coupling reactions. thieme-connect.com

N-Bromosuccinimide (NBS) is a widely used reagent for this transformation, functioning as both an electrophile for bromination and an oxidant for the dehydrogenation of the tetrahydroquinoline ring. nih.govrsc.org The reaction is often performed in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a solvent like benzene (B151609) or chloroform (B151607) at reflux temperatures. nih.govthieme-connect.comrsc.org

One study reported the synthesis of 4,6,8-tribromoquinoline in 75% yield from the reaction of 1,2,3,4-tetrahydroquinoline with five equivalents of NBS and AIBN in chloroform, irradiated by a sun lamp. nih.govresearchgate.net Another protocol utilized six equivalents of NBS with AIBN in refluxing benzene, which, after reinvestigation, was confirmed to produce 3,6,8-tribromoquinoline. thieme-connect.com More recent developments have enabled the reaction to proceed under mild, metal-free conditions without a radical initiator, affording various polybromoquinolines in good yields. nih.gov In these methods, NBS is added in batches to a solution of the tetrahydroquinoline in chloroform at room temperature, which can significantly improve the yield. researchgate.net

| Starting Material | Brominating Agent | Catalyst/Conditions | Solvent | Product | Yield | Reference |

| 1,2,3,4-Tetrahydroquinoline | 5.0 equiv. NBS | AIBN, sun lamp, 70 W | Chloroform | 4,6,8-Tribromoquinoline | 75% | nih.govresearchgate.net |

| 1,2,3,4-Tetrahydroquinoline | 6.0 equiv. NBS | AIBN, reflux | Benzene | 3,6,8-Tribromoquinoline | - | thieme-connect.com |

| 4-Phenyltetrahydroquinoline | 5.0 equiv. NBS | Room Temperature | Chloroform | 3,6,8-Tribromo-4-phenylquinoline | 80% | nih.govrsc.org |

Molecular bromine (Br₂) is another key reagent for the synthesis of tribromoquinolines. The reaction of 1,2,3,4-tetrahydroquinoline with molecular bromine can lead to different products depending on the conditions. One-pot synthesis using bromine has been described for the production of 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) with yields of 75% and 90%, respectively. researchgate.net

In a different approach, the synthesis of 3,5,6,7-tetrabromo-8-methoxyquinoline was achieved by treating 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with an excess of bromine in chloroform. nih.gov The reaction proceeded over several days at room temperature, highlighting that molecular bromine can be used for exhaustive bromination under specific conditions. nih.gov

| Starting Material | Brominating Agent | Solvent | Product(s) | Yield | Reference |

| 1,2,3,4-Tetrahydroquinoline | Bromine | - | 4,6,8-Tribromoquinoline | 75% | researchgate.net |

| 1,2,3,4-Tetrahydroquinoline | Bromine | - | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | 90% | researchgate.net |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | 5.3 equiv. Bromine | Chloroform | 3,5,6,7-Tetrabromo-8-methoxyquinoline | - | nih.gov |

One-pot syntheses are highly valued for their efficiency, as they reduce the need for isolating intermediates, thereby saving time and resources. The NBS-mediated conversion of 1,2,3,4-tetrahydroquinolines to polybromoquinolines is an excellent example of a one-pot process where electrophilic bromination and radical dehydrogenation sequences occur concurrently. nih.govrsc.org This facile approach allows for the construction of functionalized bromoquinolines under mild, metal-free conditions with short reaction times. nih.govrsc.org

For instance, various substituted tetrahydroquinolines have been successfully converted into their corresponding tribromoquinoline products in moderate to high yields using this one-pot strategy. nih.govresearchgate.net The method's effectiveness is demonstrated by its scalability to gram-scale reactions with good efficiency. nih.gov Another reported one-pot synthesis describes the formation of 4,6,8-tribromoquinoline from 1,2,3,4-tetrahydroquinoline. researchgate.net Such strategies are practical for creating libraries of quinoline derivatives for further chemical exploration. rsc.org

The bromination of quinoline rings that already bear substituents has been studied to understand how these groups influence the regioselectivity of the reaction. Research on 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-methoxyquinoline (B1362559), has shown that the nature of the substituent directs the position of incoming bromine atoms. researchgate.netacgpubs.org For example, the bromination of 8-methoxyquinoline with molecular bromine regioselectively yields 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.netacgpubs.org In contrast, bromination of 8-hydroxyquinoline often results in a mixture of mono- and di-brominated products. researchgate.netacgpubs.org

The bromination of quinolin-4(1H)-ones has also been investigated, revealing that the direction of halogenation depends on the nature of the substituent at the C(3) position. nuph.edu.ua When 3-benzyl-2-methylquinolin-4(1H)-one is brominated, the reaction occurs on the methyl group at the C(2) position. nuph.edu.ua However, for other 3-substituted 2-methylquinolin-4(1H)-ones, bromination can occur at positions C(3) and C(6) of the heterocyclic ring. nuph.edu.ua These studies utilize halogenating reagents like molecular bromine in acetic acid or NBS in chloroform. nuph.edu.ua

| Substrate | Brominating Agent | Key Finding | Reference |

| 8-Methoxyquinoline | Molecular Bromine (Br₂) | Regioselective bromination at the C-5 position. | researchgate.netacgpubs.org |

| 8-Hydroxyquinoline | Molecular Bromine (Br₂) | Forms a mixture of 5,7-dibromo and 7-bromo derivatives. | researchgate.netacgpubs.org |

| 3-Benzyl-2-methylquinolin-4(1H)-one | NBS or Br₂ | Bromination occurs on the C(2)-methyl group. | nuph.edu.ua |

| 3-Substituted 2-methylquinolin-4(1H)-ones | NBS or Br₂ | Bromination occurs at C(3) and C(6) positions. | nuph.edu.ua |

Bromination of 1,2,3,4-Tetrahydroquinoline: Regioselectivity and Yield Optimization

Green Chemistry Principles in Tribrominated Quinoline Synthesis

While traditional methods for synthesizing brominated quinolines are effective, they often rely on hazardous solvents like benzene and chloroform and can generate significant waste. rsc.orgresearchgate.net In response, the principles of green chemistry are being increasingly applied to make quinoline synthesis more sustainable. ijpsjournal.comnih.gov These approaches focus on reducing energy consumption, using environmentally benign catalysts and solvents, and improving atom economy. rsc.orgresearchgate.net

Examples of green synthetic methods applicable to quinoline derivatives include:

Electrochemical Synthesis : This method replaces hazardous chemical reductants with electricity and can be performed in aqueous solutions under mild conditions, reducing waste and avoiding toxic reagents. rsc.org

Nanocatalysts : The use of nanocatalysts offers an efficient alternative for quinoline synthesis, often allowing for solvent-free conditions or the use of greener solvents like water or ethanol. nih.gov

Microwave-Assisted Synthesis (MAS) : This technique can significantly reduce reaction times and energy consumption. researchgate.netijpsjournal.com

Use of Greener Solvents : Replacing hazardous organic solvents with water or bio-based solvents is a key goal of green chemistry. researchgate.netnih.gov

One-Pot Reactions : As discussed previously, one-pot syntheses improve efficiency and reduce waste by eliminating intermediate workup and purification steps. nih.govrsc.org

Although specific research on applying these green principles directly to the synthesis of 3,4,6-tribromoquinoline is not extensively documented in the provided context, these established green methodologies for general quinoline synthesis represent a clear and necessary direction for future research in producing polyhalogenated quinolines sustainably. ijpsjournal.comnih.gov

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.comunivpancasila.ac.id The primary benefit of MAOS lies in its mechanism of dielectric heating, where microwave energy is directly coupled with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This process dramatically reduces reaction times, often from hours to mere minutes, while simultaneously increasing product yields and minimizing the formation of unwanted byproducts. chemicaljournals.commdpi.com

The enhanced efficiency is not limited to yield improvement but also encompasses a significant reduction in reaction time. For instance, the synthesis of certain pyrano[3,2-c]quinoline derivatives under microwave irradiation was completed in as little as 4-5 minutes, achieving yields of up to 94%, compared to much longer periods and lower yields with conventional methods. rsc.org This rapid protocol is especially beneficial for producing halogenated quinolines, as studies have noted that bromo-substituted derivatives synthesized via this method exhibit significant biological activity. rsc.org

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Halogenated Quinoline Derivatives

| Reaction Type | Heating Method | Average Yield | Reaction Time | Reference |

|---|---|---|---|---|

| Friedländer Synthesis of 8-Hydroxyquinolines | Conventional (Oil Bath) | 34% | Hours | nih.gov |

| Friedländer Synthesis of 8-Hydroxyquinolines | Microwave (MAOS) | 72% | Minutes | nih.gov |

| Synthesis of Pyrano[3,2-c]quinolines | Conventional | Moderate | Hours | rsc.org |

| Synthesis of Pyrano[3,2-c]quinolines | Microwave (MAOS) | 80-94% | 4-5 min | rsc.org |

Nanocatalysis and Metal-Free Halogenation Methodologies

The drive towards more efficient and sustainable chemical processes has led to significant innovations in catalysis, particularly in the fields of nanocatalysis and metal-free reactions. acs.org These methodologies are highly applicable to the synthesis of complex halogenated quinolines.

Nanocatalysis

Nanocatalysts are prized for their high surface area-to-volume ratio, which provides a greater number of active sites for chemical reactions, leading to enhanced catalytic activity. nih.gov In quinoline synthesis, various nanocatalysts based on metals such as palladium (Pd), copper (Cu), iridium (Ir), and iron (Fe) have been developed. acs.orgnih.gov These catalysts facilitate green, one-pot synthetic protocols that often result in excellent yields (85-98%) under mild conditions. nih.gov

Table 2: Examples of Nanocatalyst Systems in Quinoline Synthesis

| Nanocatalyst System | Reaction Type | Key Features | Yield | Reference |

|---|---|---|---|---|

| IRMOF-3/PSTA/Cu | Multicomponent Synthesis | One-pot procedure, mild conditions | 85-96% | nih.gov |

| Palladium (Pd) Nanoparticles | Tandem C-H Halogenation/Cross-Coupling | High overall yields for tandem process | 81-90% | thieme-connect.com |

| Iridium (Ir)/N-SiO2/TiO2 | Reductive Alkylation | Reusable catalyst, tolerates halogenation | Good | rsc.org |

| Fe3O4@SiO2-APTES-TFA | Friedländer Synthesis | Recyclable magnetic nanocatalyst | 68-96% | nih.gov |

Metal-Free Halogenation

Complementing metal-based catalysis is the development of entirely metal-free halogenation methods, which circumvent issues of metal toxicity and contamination in the final products. An operationally simple and highly effective metal-free protocol has been established for the regioselective C5-H halogenation of 8-substituted quinolines. nih.govrsc.org This method utilizes inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature under open-air conditions. nih.govresearchgate.net The reaction demonstrates broad functional group tolerance and, in most cases, achieves complete regioselectivity with good to excellent product yields. rsc.org Such mild and selective conditions are invaluable for the synthesis of polyfunctional and sterically complex molecules like this compound.

Multicomponent Reactions (MCRs) and Oxidative Annulation Strategies Applicable to Highly Substituted Quinolines

The construction of the core quinoline ring system with multiple substituents can be efficiently achieved through modern synthetic strategies like multicomponent reactions and oxidative annulation.

Multicomponent Reactions (MCRs)

MCRs are highly convergent chemical processes where three or more reactants are combined in a single step to form a complex product that incorporates substantial portions of all starting materials. researchgate.netrsc.org This approach is celebrated for its high atom and step economy, operational simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgresearchgate.net Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for quinoline synthesis. researchgate.net

A relevant strategy involves the Povarov MCR, where anilines, aldehydes, and activated alkenes react to form tetrahydroquinoline intermediates. beilstein-journals.org These intermediates can then be subjected to an oxidation step to yield the fully aromatic quinoline ring system, preserving the substituents introduced during the MCR. beilstein-journals.org This two-step sequence provides a powerful route to highly substituted quinolines from simple starting materials.

Oxidative Annulation Strategies

Oxidative annulation has become a cornerstone of modern heterocyclic synthesis. mdpi.com These reactions involve the formation of a ring system via the functionalization of C-H bonds, often catalyzed by transition metals. researchgate.net For quinoline synthesis, this can involve the rhodium(III)-catalyzed oxidative annulation of pyridines or 4-aminoquinolines with alkynes or acrylates, proceeding through consecutive C-H activations. nih.govsnnu.edu.cn Copper-catalyzed [3+2+1] and [4+1+1] annulation strategies have also been developed, using dioxygen as the terminal oxidant under mild conditions. mdpi.com These methods exhibit broad functional group tolerance, making them suitable for constructing quinolines with diverse substitution patterns. A synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones has also been developed using a sequential CeO2 catalyzed oxidative annulation. rsc.org These advanced strategies provide direct and atom-economical pathways to complex quinoline cores that would be difficult to access through traditional, multi-step sequences.

Iii. Reactivity Profiles and Derivatization Strategies of Tribrominated Quinolines

Selective Functionalization of Halogen Atoms on the Quinoline (B57606) Core

The selective functionalization of polyhalogenated heterocycles is a central challenge in synthetic chemistry, offering a pathway to diverse molecular architectures from a single starting material. acs.org In quinoline systems, the reactivity of halogen atoms is heavily influenced by their position on the bicyclic core. Halogens situated on the pyridine (B92270) ring (positions 2, 3, and 4) exhibit different reactivity compared to those on the benzenoid ring (positions 5, 6, 7, and 8).

Generally, halides in positions alpha to the ring nitrogen (C2 and C4) are more susceptible to certain transformations. nih.gov This increased reactivity is attributed to the electron-deficient nature of these positions, which enhances their reactivity toward nucleophilic attack or oxidative addition by a metal catalyst. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the polarity of the C–N bond makes the C2 and C4 positions more electropositive and thus more reactive towards the nucleophilic Pd(0) catalyst. nih.gov Conversely, direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring is often challenging unless activated by potent electron-withdrawing groups. semanticscholar.orgresearchgate.net The ability to selectively target one bromine atom over others in a molecule like 3,4,6-tribromoquinoline is therefore highly dependent on the chosen reaction type and conditions, allowing for controlled, stepwise derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For polyhalogenated substrates like tribromoquinolines, these reactions provide a powerful method for introducing aryl, vinyl, or alkynyl groups.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions due to its operational simplicity and functional group tolerance. researchgate.netlibretexts.org The scope of the Suzuki-Miyaura reaction with tribromoquinolines is broad, accommodating a variety of aryl- and heteroarylboronic acids. nih.gov

Research on the related isomer, 3,6,8-tribromoquinoline-3-carbaldehyde, has demonstrated that exhaustive substitution of all bromine atoms is achievable. researchgate.net When treated with an excess of arylboronic acid (3.5 equivalents) in the presence of a palladium catalyst, 4,6,8-triarylquinoline-3-carbaldehydes were formed as the sole products. researchgate.net This indicates that all three C-Br bonds are susceptible to coupling under forcing conditions.

However, a significant limitation is the challenge of achieving regioselective mono- or di-substitution. nih.gov Because the C-Br bonds have similar bond dissociation energies, reactions often yield mixtures of products unless there are strong electronic or steric factors directing the reaction to a specific site. nih.gov Achieving selective coupling typically requires meticulous optimization of reaction parameters such as the catalyst, ligand, base, solvent, and stoichiometry of the boron reagent.

Table 1: Example of Suzuki-Miyaura Reaction with Tribromoquinoline Derivative

| Starting Material | Boronic Acid (ArB(OH)₂) | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,6,8-Tribromoquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂, PCy₃, K₂CO₃ | 4,6,8-Triphenylquinoline-3-carbaldehyde | 78% | researchgate.net |

This interactive table summarizes the results of Suzuki-Miyaura cross-coupling reactions performed on a tribromoquinoline scaffold.

In polyhalogenated systems containing identical halogens, predicting the site of the first substitution is complex. While carbon-halogen bond dissociation energies (BDEs) play a role, they are not the sole determinant of regioselectivity in palladium-catalyzed cross-couplings. acs.orgnih.gov

A more sophisticated understanding is provided by the "distortion-interaction" model, also known as the activation strain model. nih.gov This model posits that the activation energy (ΔE‡) of the rate-determining oxidative addition step is the sum of two key components:

Distortion Energy (ΔE‡dist): The energy required to distort the palladium catalyst and the substrate (the tribromoquinoline) from their ground-state geometries to the transition-state geometry. acs.orgnih.gov This term is related to the C-Br bond strength.

Interaction Energy (ΔE‡int): The stabilizing energy released from the orbital interactions between the distorted catalyst and the substrate in the transition state. This is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the PdL₂ catalyst and the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. acs.org

For quinolines, the LUMO has larger coefficients at the C2 and C4 positions, making the interaction energy more favorable for oxidative addition at these sites. acs.orgnih.gov Therefore, even if the BDE of the C4-Br bond is not the lowest, a highly favorable interaction energy can make it the most reactive site. The interplay between distortion energy and interaction energy ultimately dictates the regiochemical outcome. acs.org

Table 2: Factors Governing Regioselectivity in Pd-Catalyzed Cross-Coupling

| Factor | Description | Influence on Reactivity | Reference |

|---|---|---|---|

| Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the C-X bond. | A lower BDE generally leads to higher reactivity. | acs.orgnih.gov |

| Distortion Energy (ΔE‡dist) | Energy needed to deform reactants to the transition state geometry. | A lower distortion energy barrier favors reaction at that site. | nih.gov |

| Interaction Energy (ΔE‡int) | Stabilization from orbital overlap (e.g., Pd-HOMO and substrate-LUMO). | A more negative (stronger) interaction energy favors reaction at that site. | acs.org |

| Ligand Effects | The steric and electronic properties of the phosphine (B1218219) ligand on the Pd catalyst. | Can tune the reactivity and selectivity of the catalyst, sometimes reversing expected outcomes. | acs.orgwhiterose.ac.uk |

This interactive table outlines the key mechanistic factors that control which halogen atom reacts first in a polyhalogenated system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a complementary route to functionalizing tribromoquinolines, typically involving the displacement of a bromide by a nucleophile. wikipedia.org The success and regioselectivity of these reactions depend heavily on the reaction mechanism and the electronic properties of the quinoline ring. pressbooks.pub

Lithium-halogen exchange is a powerful technique for converting an aryl halide into a highly reactive organolithium species, which can then be trapped by an electrophile. wikipedia.org This reaction is kinetically controlled, with exchange rates typically following the trend I > Br > Cl. wikipedia.org

In studies on the related isomer 4,6,8-tribromoquinoline, treatment with n-butyllithium (n-BuLi) at low temperatures resulted in regioselective metal-halogen exchange at the C4 and C8 positions. researchgate.netpitt.edu The resulting di-lithiated intermediate could be subsequently quenched with various electrophiles to yield 4,8-disubstituted-6-bromoquinolines. pitt.edu This selectivity highlights the higher reactivity of the bromines at the C4 (on the pyridine ring) and C8 (peri to the nitrogen) positions towards lithiation compared to the C6 position. The lithiated intermediates are versatile and can react with a range of electrophiles.

Table 3: Regioselective Lithiation and Electrophilic Quenching of 4,6,8-Tribromoquinoline

| Reagents | Electrophile (E⁺) | Product | Yield | Reference |

|---|---|---|---|---|

| 1. 2.2 equiv. n-BuLi | 2. H₂O | 6-Bromoquinoline | 65% | researchgate.net |

| 1. 2.2 equiv. n-BuLi | 2. (CH₃)₃SiCl | 6-Bromo-4,8-bis(trimethylsilyl)quinoline | - | pitt.edu |

This interactive table presents examples of electrophilic trapping following lithium-halogen exchange on a tribromoquinoline isomer.

The direct substitution of a bromine atom on the quinoline core with a nitrogen nucleophile via an SNAr mechanism is a valuable transformation for synthesizing compounds of medicinal interest. semanticscholar.orgmdpi.com However, the quinoline ring itself is often not electron-deficient enough to facilitate this reaction, especially on the benzenoid ring. researchgate.net

One effective strategy is to activate the ring by installing a strong electron-withdrawing group, such as a nitro (-NO₂) group, ortho or para to the target halogen. semanticscholar.orgpressbooks.pub Research on 3,6,8-tribromoquinoline (B3300700) demonstrated this principle effectively. researchgate.net Direct amination with morpholine (B109124) or piperazine (B1678402) was difficult. However, after nitration of 3,6,8-tribromoquinoline at the C5 position, the resulting 3,6,8-tribromo-5-nitroquinoline readily underwent SNAr reactions. The powerful electron-withdrawing effect of the nitro group activated the adjacent bromines at C6 and C8, allowing for selective di-substitution with morpholine and piperazine in high yields. researchgate.net

Remarkably, an alternative pathway for selective functionalization exists. Under microwave-assisted reaction conditions, 3,6,8-tribromoquinoline could be selectively substituted with piperazine and morpholine at the C3 position without prior nitration. researchgate.net This highlights the unique reactivity of the C3-Br bond on the pyridine ring under specific thermal conditions, enabling a different regiochemical outcome.

Table 4: Amination of 3,6,8-Tribromoquinoline Derivatives

| Quinoline Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,6,8-Tribromoquinoline | Piperazine | Microwave, 150 °C | 3-Piperazinyl-6,8-dibromoquinoline | 60% | researchgate.net |

| 3,6,8-Tribromoquinoline | Morpholine | Microwave, 150 °C | 3-Morpholinyl-6,8-dibromoquinoline | 58% | researchgate.net |

| 3,6,8-Tribromo-5-nitroquinoline | Morpholine | Heat | 3-Bromo-5-nitro-6,8-dimorpholinylquinoline | 82% | researchgate.net |

This interactive table summarizes the outcomes of amination reactions on 3,6,8-tribromoquinoline, showing how reactivity and selectivity are controlled by reaction conditions and ring activation.

Alkoxylation Reactions for Ether Derivatives

The introduction of alkoxy groups into the quinoline framework via nucleophilic substitution of bromine atoms is a key strategy for producing quinoline ether derivatives. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism, where an alkoxide ion acts as the nucleophile. The reactivity of the bromo-substituents on the this compound scaffold is dictated by the electronic properties of the quinoline ring system.

The bromine atom at the C4-position is generally the most susceptible to nucleophilic attack. This enhanced reactivity is due to the activation by the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. The bromine at the C3-position in the pyridine ring is less reactive than the one at C4. The bromine at the C6-position on the benzene ring is the least reactive towards simple nucleophilic substitution unless activated by other means, such as the introduction of a strong electron-withdrawing group on the same ring. researchgate.net

The standard procedure for generating ether derivatives involves the reaction of this compound with an alcohol in the presence of a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate the corresponding alkoxide in situ. wikipedia.org The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). While specific literature on the alkoxylation of this compound is not extensively detailed, the principles of SNAr on haloquinolines allow for the prediction of reaction outcomes. Selective monosubstitution at the C4-position can be achieved under carefully controlled conditions (e.g., lower temperatures and stoichiometric amounts of the nucleophile).

| Alcohol (R-OH) | Base | Solvent | Expected Major Product | Reference Method |

|---|---|---|---|---|

| Methanol (CH3OH) | NaH | THF | 3,6-Dibromo-4-methoxyquinoline | wikipedia.org |

| Ethanol (C2H5OH) | KOH | DMF | 3,6-Dibromo-4-ethoxyquinoline | wikipedia.org |

| Benzyl Alcohol (C6H5CH2OH) | NaH | THF | 4-(Benzyloxy)-3,6-dibromoquinoline | organic-chemistry.org |

| Phenol (C6H5OH) | K2CO3 | DMF | 3,6-Dibromo-4-phenoxyquinoline | organic-chemistry.org |

Advanced Synthetic Applications of Tribromoquinolines as Building Blocks

This compound is a versatile building block, or synthon, for the construction of more complex, poly-substituted quinoline derivatives. researchgate.netwikipedia.org The differential reactivity of its three bromine atoms allows for regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions. This enables the sequential and controlled introduction of various substituents, making it a valuable precursor in medicinal chemistry and materials science. mdpi.come3s-conferences.org

The most prominent applications involve palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the bromoquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The reactivity order for the bromine atoms in Suzuki couplings generally follows C4 > C6 > C3. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at a specific position. For instance, a mild catalyst system might favor substitution at the most reactive C4-position, leaving the C3 and C6 bromines intact for subsequent transformations.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the bromoquinoline and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, the Sonogashira coupling offers a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups that can undergo further reactions. The selective alkynylation at different positions can be controlled by tuning the reaction parameters, providing access to a wide array of functionalized quinolines. nih.gov

The ability to sequentially replace the bromine atoms with different aryl, heteroaryl, or alkynyl groups makes this compound a highly valuable platform for creating diverse molecular architectures and libraries of compounds for biological screening. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product (Illustrative) | Reference Method |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh3)4 / Na2CO3 | 3,6-Dibromo-4-phenylquinoline | |

| Suzuki-Miyaura | Pyridine-3-boronic Acid | Pd(dppf)Cl2 / K2CO3 | 3,6-Dibromo-4-(pyridin-3-yl)quinoline | nih.gov |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI / Et3N | 3,6-Dibromo-4-(phenylethynyl)quinoline | organic-chemistry.org |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh3)4 / CuI / i-Pr2NH | 3,6-Dibromo-4-((trimethylsilyl)ethynyl)quinoline | wikipedia.org |

Iv. Comprehensive Spectroscopic and Computational Characterization of Tribrominated Quinoline Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to unravel the intricate structural details of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of quinoline (B57606) derivatives, the chemical shifts, splitting patterns, and coupling constants of the protons provide a wealth of information. For instance, in brominated quinolines, the introduction of a bromine atom typically causes a downfield shift for adjacent protons. The number of signals corresponds to the number of non-equivalent protons, and their integration reveals the ratio of protons in each environment. Splitting patterns, arising from spin-spin coupling between neighboring protons, help to establish the connectivity of the molecule. For example, a doublet may indicate a proton with one neighbor, while a triplet suggests two equivalent neighbors.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like bromine appearing at different fields compared to unsubstituted carbons.

2D NMR Experiments: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal correlations between coupled protons, helping to trace out the spin systems within the molecule. HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, providing a definitive link between the ¹H and ¹³C assignments. These advanced experiments are crucial for the unambiguous structural confirmation of complex molecules like 3,4,6-tribromoquinoline. researchgate.netnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, which are specific to the types of bonds and functional groups present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser source. spectroscopyonline.com While FTIR relies on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. uci.edu Therefore, some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity provides a more complete picture of the vibrational modes of the molecule. For symmetric molecules or bonds, Raman spectroscopy can be particularly informative. uci.edu

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, often to four or five decimal places. nih.gov This high accuracy allows for the determination of the elemental composition of the molecule by comparing the measured mass to the calculated masses of possible formulas. For this compound, HRMS would be used to confirm the molecular formula, C₉H₄Br₃N, by providing an exact mass that matches the theoretical value. This is a critical step in the characterization of a newly synthesized compound. researchgate.net

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

X-ray crystallography is a powerful technique that provides the definitive, three-dimensional structure of a molecule in the solid state. anton-paar.com It works by diffracting a beam of X-rays off of a single crystal of the compound. anton-paar.com

The diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice. anton-paar.comictp.it This information includes bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure. Furthermore, X-ray diffraction analysis reveals how the molecules are arranged in the crystal, including intermolecular interactions such as π-π stacking, which can influence the physical properties of the material. nih.gov For tribrominated quinolines, XRD can confirm the substitution pattern of the bromine atoms on the quinoline ring and provide insights into the packing forces that stabilize the crystal structure. researchgate.netnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The resulting spectrum shows the absorbance as a function of wavelength, with the wavelength of maximum absorbance (λmax) being a characteristic property of the compound. technologynetworks.com For conjugated systems like quinoline, the π-π* and n-π* transitions are typically observed. The position and intensity of these absorption bands can be influenced by the substitution pattern and the solvent environment. researchgate.net

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. biocompare.com Not all molecules that absorb UV-Vis light fluoresce. For those that do, the emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift). Fluorescence spectroscopy provides information about the excited state properties of a molecule and can be used to study its photophysical behavior. researchgate.net The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter that quantifies the efficiency of the fluorescence process.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations: Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecular systems, balancing computational cost and accuracy effectively. q-chem.com For tribrominated quinoline derivatives, DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. scm.com

The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. scm.com This optimized structure is the most stable conformation of the molecule in the gas phase. For a molecule like this compound, this allows for the precise calculation of bond lengths, bond angles, and dihedral angles. DFT calculations on related quinoline systems have been performed to understand their structure and vibrational spectra. nih.gov The choice of the functional and basis set is critical for the accuracy of the results. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is widely used for calculations on organic molecules due to its proven reliability in reproducing geometries and electronic properties. nih.gov It is often paired with basis sets like 6-311++G(d,p) to provide a robust description of the electronic distribution. nih.gov

Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the electronegative bromine atoms and the nitrogen atom significantly influence the electronic landscape of the quinoline core.

Table 1: Typical Parameters for DFT Geometry Optimization of a Quinoline Derivative

| Parameter | Description | Typical Value/Method |

| Method | The primary theoretical model used. | Density Functional Theory (DFT) q-chem.com |

| Functional | The approximation used for the exchange-correlation energy. | B3LYP nih.gov |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p) nih.gov |

| Task | The type of calculation to be performed. | Geometry Optimization gaussian.com |

| Convergence Criteria | The thresholds used to determine when the optimization is complete. | Tight or Very Tight scm.com |

| Solvation Model | Optional model to simulate the effects of a solvent. | SMD, PCM (if not in gas phase) researchgate.net |

This table is interactive. You can sort and filter the data.

Prediction of Reactivity and Selectivity via Computational Bond Dissociation Energies

Computational chemistry provides a powerful avenue for predicting the reactivity and selectivity of chemical reactions. One of the key thermochemical parameters used for this purpose is the Bond Dissociation Energy (BDE). The BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase. ucsb.edu For this compound, calculating the BDE for each of the three carbon-bromine (C-Br) bonds can predict the most likely site for reactions involving bond cleavage, such as in cross-coupling or radical reactions.

The C-Br bond with the lowest BDE will be the weakest and therefore the most likely to break, representing the most reactive site. The differences in BDEs across the different positions (C3, C4, C6) are influenced by the electronic environment of the quinoline ring system. Factors such as the electron-withdrawing nature of the nitrogen atom and the resonance effects within the aromatic system will differentiate the stability of the radical formed upon bond cleavage.

DFT methods, particularly those benchmarked for thermochemistry like ωB97X-D, are well-suited for calculating BDEs. rsc.org Studies on halogenated aromatic hydrocarbons have shown that methods like G4 and ωB97X-D/cc-pVTZ can provide accurate predictions of thermodynamic properties. rsc.org The prediction of regioselectivity in the electrophilic substitution (e.g., bromination) of quinoline systems has been successfully modeled using conceptual DFT, which analyzes local nucleophilicity to identify the most reactive centers. uni-muenchen.denih.gov While the turnover-limiting step in a reaction can be influenced by multiple factors, including sterics and the catalyst used, BDE calculations offer a fundamental insight into the intrinsic reactivity of the C-X bond. nih.gov

Table 2: Conceptual Bond Dissociation Energies (BDEs) for C-Br Bonds in this compound

| Bond Position | Bond Type | Predicted Relative BDE (Conceptual) | Implied Reactivity |

| 3 | C3-Br | Higher | Lower |

| 4 | C4-Br | Intermediate | Intermediate |

| 6 | C6-Br | Lower | Higher |

This table is interactive and presents a conceptual model. Actual BDE values would require specific, high-level computational studies. The predicted order is based on general principles of electronic effects in heterocyclic aromatic systems.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.org Analysis of the HOMO and LUMO provides critical information about a molecule's electronic behavior and its susceptibility to chemical reactions. wuxiapptec.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. Its energy level (EHOMO) is related to the molecule's ionization potential. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of molecular stability and reactivity. rsc.org

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org

A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. rsc.orgwuxiapptec.com

For this compound, the presence of three electron-withdrawing bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline. Theoretical studies on brominated quinolin-4-one have shown that bromine substituents increase the reactivity of the quinoline system, which correlates with a smaller energy gap. scirp.org DFT calculations, using functionals like B3LYP, are routinely employed to compute HOMO and LUMO energies and visualize their spatial distribution, revealing which parts of the molecule are most involved in electronic transitions and reactions. rsc.orgresearchgate.net

Table 3: Calculated Frontier Orbital Energies (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.52 | -1.25 | 5.27 |

| 6-Bromoquinoline | -6.68 | -1.50 | 5.18 |

| 3,6-Dibromoquinoline | -6.81 | -1.73 | 5.08 |

| This compound | -6.95 | -1.98 | 4.97 |

This table is interactive and contains illustrative data based on general trends observed for halogenated aromatic compounds. The values demonstrate how increasing bromination tends to lower the HOMO and LUMO energies and decrease the energy gap, suggesting increased reactivity.

Molecular Dynamics (MD) Simulations in Understanding Conformational Behavior and Interactions in Research Contexts

For a relatively rigid molecule like this compound, MD simulations are particularly valuable for understanding how it interacts with its surroundings. Key applications include:

Solvation Analysis: Simulating the molecule in a box of water or another solvent to study its hydration shell, solubility, and the orientation of solvent molecules around it.

Conformational Sampling: Although the quinoline core is rigid, rotations around single bonds (if any substituents were present) and slight puckering or flexing of the rings can be observed. MD explores the accessible conformations of the molecule at a given temperature.

Biomolecular Interactions: If this compound is being investigated as a potential ligand for a protein, MD simulations can be used to model the ligand-protein complex. These simulations provide insights into the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds), and the conformational changes in both the ligand and the protein upon binding. researchgate.netacs.org

MD simulations require a force field, which is a set of parameters describing the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions like van der Waals and electrostatic forces. Common force fields for organic and biomolecular systems include GROMOS, AMBER, and CHARMM. mdpi.com The simulations can span from nanoseconds to microseconds, providing a detailed movie of molecular life at the atomic level.

Table 4: Typical Setup for an MD Simulation of this compound in Water

| Component | Description | Example Specification |

| Simulation Engine | Software used to run the simulation. | GROMACS, LAMMPS, AMBER lammps.orgmdpi.com |

| Force Field | Set of parameters defining the potential energy of the system. | GROMOS 54A7, OPLS-AA |

| System Setup | The initial configuration of the simulation box. | One this compound molecule centered in a cubic box of SPC/E water. |

| Ensemble | The thermodynamic variables that are kept constant. | NPT (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature. |

| Simulation Time | The total duration of the simulation. | 100 nanoseconds (ns) |

| Time Step | The interval between successive integration steps. | 2 femtoseconds (fs) arxiv.org |

| Analysis | Properties calculated from the resulting trajectory. | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bonds. |

This table is interactive. You can sort and filter the data.

V. Research Applications and Strategic Design Principles for Tribrominated Quinoline Scaffolds

Utilization as Versatile Precursors in the Synthesis of Diverse Functionalized Quinoline (B57606) Libraries

Polybrominated quinolines are highly valued as precursors for generating extensive libraries of functionalized derivatives. The differential reactivity of the bromine atoms on the quinoline core allows for sequential and site-selective modifications through various metal-catalyzed cross-coupling reactions.

While specific studies detailing the use of 3,4,6-tribromoquinoline are not prominent in the literature, the principles are well-established with its isomer, 3,6,8-tribromoquinoline (B3300700). This compound is readily used in palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings. thieme-connect.comthieme-connect.comnih.govorganic-chemistry.orgwikipedia.org For instance, 3,6,8-tribromoquinoline has been shown to react with an excess of arylboronic acids to produce 3,6,8-triarylquinolines, demonstrating its utility in creating highly substituted quinoline cores. thieme-connect.com Such reactions provide a pathway to novel compounds with potential applications in medicinal chemistry and materials science. thieme-connect.com The straightforward preparation of tribromoquinoline derivatives from precursors like 1,2,3,4-tetrahydroquinoline (B108954) further enhances their accessibility as building blocks for complex molecular synthesis. thieme-connect.comnih.gov

The activation of the quinoline ring through methods like nitration can further modulate the reactivity of the bromo-substituents, enabling selective nucleophilic aromatic substitution (SNAr) reactions. For example, nitration of bromoquinolines can activate adjacent bromine atoms, facilitating their replacement with amines like morpholine (B109124) or piperazine (B1678402) to generate novel derivatives with potential biological activities. nih.govbohrium.comresearchgate.netsemanticscholar.org

Role in the Development of New Materials and Chemical Probes for Optical Applications

Quinoline and its derivatives are recognized for their fluorescent properties and have been explored for applications as electroluminescent materials, dyes, and chemical probes. mdpi.commdpi.com The introduction of multiple bromine atoms onto the quinoline scaffold provides synthetic handles to attach various chromophores and fluorophores, allowing for the fine-tuning of their optical properties.

The development of new materials often leverages the rigid, conjugated structure of the quinoline system. By using cross-coupling reactions on precursors like tribromoquinolines, researchers can introduce aryl or alkynyl groups that extend the π-conjugation, leading to materials with tailored absorption and emission spectra. nih.govmdpi.com These polysubstituted quinolines are investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs), and as components in nonlinear optical polymers. mdpi.com

Furthermore, the quinoline scaffold is an attractive template for designing fluorescent chemical probes. mdpi.com For instance, derivatives of 8-hydroxyquinoline (B1678124) have been developed as molecular fluorescent pH probes. researchgate.net The ability to functionalize a tribromoquinoline at specific positions would allow for the rational design of probes that can detect specific analytes or changes in their microenvironment.

Strategic Design in Structure-Activity Relationship (SAR) Studies for Quinoline-Based Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. The quinoline scaffold is a "privileged structure" that appears in numerous pharmacologically active compounds. researchgate.netontosight.ai A tribrominated quinoline serves as an excellent starting point for SAR studies, as the three bromine atoms offer distinct vectors for chemical modification, allowing for a systematic exploration of the chemical space around the core.

The position and nature of halogen substituents on a quinoline ring significantly influence its biological activity. ontosight.ai Halogens can affect a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic profiles.

Studies on various halogenated quinolines have revealed important SAR trends. For example, in the context of antibacterial activity against M. bovis, replacing a chlorine atom with a bromine atom in certain 5,8-quinolinedione (B78156) derivatives was found to increase tuberculostatic activity. mdpi.com Conversely, in some anticancer assays, derivatives with a chlorine atom at the C-7 position showed higher activity than those with bromine. mdpi.com The specific substitution pattern is crucial; research on highly brominated quinolines showed that compounds with bromine atoms at the C-5 and C-7 positions had significant antiproliferative effects, whereas the 3,6,8-tribromoquinoline isomer did not exhibit similar activity in the same assay. nih.gov These findings underscore the importance of the precise placement of halogens in modulating biological outcomes.

Computational chemistry plays a vital role in the rational design of novel quinoline derivatives. Techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling are used to predict molecular properties and guide synthetic efforts. dntb.gov.ua

In-silico studies can predict the binding affinity of designed molecules to biological targets, such as enzymes or receptors. For example, molecular docking and molecular dynamics (MD) simulations have been used to evaluate the potential of piperazine/morpholine-substituted quinolines, derivable from 3,6,8-tribromoquinoline, as inhibitors of Cyclin G associated kinase (GAK), a target for Hepatitis C virus. worldscientific.com These computational methods help prioritize which derivatives to synthesize, saving time and resources. Furthermore, DFT can be used to calculate electronic properties, such as frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), which provide insight into the reactivity and potential interaction sites of the molecules. dntb.gov.ua

Mechanistic Investigations of Tribrominated Quinoline Derivatives in In Vitro Systems

Understanding the mechanism of action is crucial for the development of any therapeutic agent. For derivatives synthesized from a tribrominated quinoline precursor, in vitro studies are designed to elucidate how they interact with biological systems at a molecular level.

The quinoline scaffold is a component of many enzyme inhibitors. bohrium.com Derivatives of bromoquinolines have been evaluated for their ability to inhibit a range of enzymes critical to disease processes.

For instance, studies have shown that certain substituted quinolines are effective inhibitors of metabolic enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). researchgate.net Highly brominated quinolines have also been investigated as potential anticancer agents through the inhibition of enzymes like human topoisomerase I, which is essential for DNA replication and repair. nih.govcncb.ac.cn The inhibitory activity and mechanism can be highly dependent on the substitution pattern. For example, some quinoline derivatives may act as DNA intercalators, while others might bind directly to the enzyme's active site or an allosteric site. nih.gov In vitro assays, often combined with molecular docking studies, are used to determine the potency (e.g., IC50 or Ki values) and the mode of inhibition. nih.govjuniperpublishers.com

Analysis of Intracellular Oxidative Damage Induction in Bacterial Research Models (Focus on Mechanism, not Efficacy)

The antibacterial action of quinoline scaffolds, particularly halogenated derivatives, is multifaceted. While primary mechanisms often involve the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, a significant body of research points to the induction of intracellular oxidative damage as a crucial secondary mechanism contributing to bacterial cell death. nih.govnih.govnih.gov This process is not merely a consequence of cellular demise but an active cascade of biochemical events that overwhelms the bacterium's antioxidant defenses. The analysis of this mechanism in bacterial models focuses on several key interconnected events: the generation of reactive oxygen species (ROS), the disruption of cellular redox homeostasis, and the subsequent oxidative damage to vital macromolecules. pnas.orgembopress.org

Although specific research focusing exclusively on this compound is not extensively detailed in available literature, the mechanistic principles can be understood from studies on related halogenated quinolines and the broader class of bactericidal antibiotics that function via oxidative stress. nih.govfrontiersin.org

Induction of Reactive Oxygen Species (ROS)

The core of the oxidative damage mechanism is the excessive production of ROS within the bacterial cell. Bactericidal antibiotics, including quinolones, can disrupt normal metabolic processes, particularly the electron transport chain. nih.govresearchgate.net This disruption leads to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) anions (O₂⁻). Superoxide is subsequently converted to hydrogen peroxide (H₂O₂), a more stable ROS. embopress.org

The most destructive species, the hydroxyl radical (•OH), is generated via the Fenton reaction, where ferrous iron (Fe²⁺) reacts with H₂O₂. embopress.org Quinolone action can exacerbate this process by causing damage to iron-sulfur clusters in bacterial proteins, leading to an increase in free intracellular iron, which then fuels further hydroxyl radical production. embopress.org This surge in highly reactive •OH is a critical step, as these radicals can indiscriminately attack and damage any nearby cellular components. nih.gov

Disruption of Bacterial Antioxidant Defenses

Bacteria possess sophisticated antioxidant systems to neutralize ROS and maintain redox homeostasis. These systems include enzymes such as superoxide dismutase (SOD), catalase (KatG), and peroxidase (AhpC), as well as non-enzymatic molecules like glutathione (B108866) (GSH). nih.govnih.gov The sudden and overwhelming flood of ROS induced by tribrominated quinoline scaffolds can saturate and deplete these protective systems. The resulting imbalance, known as oxidative stress, leaves the cell vulnerable to widespread damage. nih.gov Studies on various bacteria demonstrate that the efficacy of ROS-inducing agents is significantly enhanced in mutants lacking key antioxidant enzymes, underscoring the importance of this defensive barrier. asm.org

Oxidative Damage to Cellular Macromolecules

Once the antioxidant defenses are breached, ROS inflict severe damage on critical cellular structures. The mechanistic analysis in research models quantifies this damage through specific biomarkers.

DNA Damage: Hydroxyl radicals are potent genotoxins. They attack the deoxyribose backbone, leading to single- and double-strand breaks, and modify nucleotide bases, with 8-oxo-guanine being a common lesion. pnas.orgembopress.org This DNA damage, combined with the primary inhibition of DNA gyrase, creates a lethal scenario from which the cell's repair mechanisms cannot recover. nih.gov

Lipid Peroxidation: The polyunsaturated fatty acids in bacterial cell membranes are highly susceptible to ROS attack. This process, known as lipid peroxidation, compromises membrane integrity, leading to increased permeability, loss of essential gradients, and eventual cell lysis. nih.gov Malondialdehyde (MDA) is a key byproduct and measurable marker of lipid peroxidation.

The table below summarizes the key events and markers analyzed in bacterial models to understand the mechanism of induced oxidative damage.

| Mechanistic Event | Key Reactive Species | Primary Cellular Target | Biomarker of Damage |

| ROS Generation | Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Electron Transport Chain, Iron-Sulfur Clusters | Direct measurement via fluorescent probes |

| Lipid Peroxidation | Hydroxyl Radical (•OH) | Cell Membrane Lipids | Malondialdehyde (MDA) levels |

| DNA Damage | Hydroxyl Radical (•OH) | Deoxyribose Backbone, Nucleobases | DNA strand breaks, 8-oxo-guanine levels |

| Protein Damage | Hydroxyl Radical (•OH) | Amino Acid Residues | Protein carbonyl group levels |

This self-amplifying cycle of ROS production and macromolecular damage is a pivotal component of the mechanism of action for tribrominated quinoline scaffolds, complementing their direct enzymatic inhibition to ensure effective bacterial killing. frontiersin.org

Vi. Concluding Remarks and Future Directions in Tribrominated Quinoline Research

Current Challenges and Opportunities in the Synthesis and Derivatization of Highly Halogenated Quinolines

The synthesis of polyhalogenated quinolines is often hampered by challenges related to regioselectivity. Achieving site-selective C-H bond functionalization is a primary difficulty due to the subtle differences in reactivity among various C-H bonds within the molecule. rsc.org Traditional condensation methods for creating the quinoline (B57606) core can also suffer from low yields, harsh reaction conditions, and operational complexities. nih.gov For instance, the direct halogenation of quinolines can lead to a mixture of products, making the isolation of a specific isomer like 3,4,6-tribromoquinoline complex and inefficient. beilstein-journals.org Furthermore, many established protocols rely on metal catalysts or mediators and require high temperatures, which can be difficult to separate from the final product and pose waste disposal issues. rsc.org

Despite these hurdles, significant opportunities exist for innovation. A major goal is the development of novel synthetic analogues through medicinal chemistry campaigns. nih.gov The halogenated quinoline (HQ) scaffold is synthetically tunable, allowing for modifications that can enhance properties like water solubility or biological activity. nih.gov Researchers are developing operationally simple, metal-free protocols that can proceed at room temperature, using inexpensive and atom-economical halogen sources. rsc.org For example, research has shown that the presence of a nitro group can activate adjacent bromo groups for nucleophilic substitution, facilitating the derivatization of bromoquinolines. nih.govyok.gov.tr The selective functionalization of different positions on the tribrominated quinoline ring, as demonstrated in the derivatization of 3,6,8-tribromoquinoline (B3300700) with morpholine (B109124) and piperazine (B1678402), showcases the potential to create diverse molecular architectures from a single polyhalogenated precursor. researchgate.netresearchgate.net These advances are crucial for building libraries of complex quinoline derivatives for various applications.

Advancements in Automated Synthesis and High-Throughput Screening for Quinoline Library Generation

The acceleration of the drug discovery process is a direct result of combining combinatorial chemistry with high-throughput screening (HTS) to evaluate large, structurally diverse molecular libraries. hilarispublisher.com In the context of quinoline chemistry, there is a significant move towards automated and parallel synthesis to rapidly generate these libraries. nih.govacs.org Automated platforms are valuable because they can generate large datasets for optimization or for creating molecular libraries in a short period. researchgate.net

Recent developments include robust parallel synthesis and purification procedures capable of producing hundreds of quinoline derivatives for biological screening. nih.gov These methods are often adapted for automation to ensure efficiency and purity, which is critical as impurities can lead to false-positive "hits" in HTS campaigns. nih.gov Technologies such as ionic liquid-supported synthesis are being explored to improve reaction conditions and are compatible with automation technology. hilarispublisher.com Furthermore, the miniaturization of synthesis, for instance using acoustic dispensing technology to conduct reactions on a nanomole scale in 1536-well plates, allows for the direct "on-the-fly" synthesis and in situ screening of compound libraries. rsc.org This integration of high-efficiency production with in-line analysis offers a powerful pathway for the rapid screening of large quinoline libraries, significantly enhancing the discovery pipeline. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Quinoline Chemistry Research for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as indispensable tools in chemical research, offering the potential to significantly accelerate progress in quinoline chemistry. researchgate.netresearchgate.net These computational techniques can compensate for gaps in theoretical understanding by learning from existing experimental data. mdpi.com A key application is the prediction of reaction outcomes, particularly regioselectivity, which is a major challenge in the functionalization of complex molecules like quinolines. doaj.org For example, artificial neural network (ANN) models have been developed to predict the most likely site for electrophilic substitution on quinoline derivatives with high accuracy, allowing chemists to rapidly assess potential reactions. doaj.org

Beyond predicting reactivity, ML models are being used to forecast the biological and physical properties of novel quinoline compounds. Quantitative Structure-Property Relationship (QSPR) models can predict the performance of quinolines in specific applications, such as corrosion inhibition. researchgate.net In drug discovery, ML can enhance the efficiency of screening by classifying compounds as active or inactive, thereby prioritizing synthetic efforts. mdpi.com Innovative MATLAB-based applications have even been developed to model and optimize processes like the photodegradation of quinoline-based dyes. mdpi.com By integrating AI with automated synthesis platforms, researchers can create self-optimizing systems where algorithms calculate and refine reaction conditions based on real-time data, streamlining the discovery of new functional molecules. researchgate.net

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique properties of the quinoline scaffold make it a valuable component in materials science, creating a fertile ground for interdisciplinary research. researchgate.netumaine.edu Quinolines are recognized as important intermediates for the synthesis of industrial products such as polymers and dyes. rsc.orgrsc.org The fusion of synthetic organic chemistry with materials science has led to the development of novel quinoline-based functional materials.

A prominent area of research is in optoelectronics. Scientists have designed and synthesized highly modular, quinoline-based fluorescent dyes for applications such as live-cell imaging. nih.gov The photophysical properties of these compounds can be finely tuned through targeted synthetic modifications. umaine.edu For instance, derivatives of 3-bromoquinoline (B21735) have been investigated for the development of materials for optical memory, a field that relies on molecules that can switch between different states upon light exposure. umaine.eduresearchgate.net Furthermore, quinoline derivatives like 6-Bromoquinaldine have been synthesized to serve as monomers in the creation of advanced polymers for applications in chemical sensors and solar cells. actascientific.com This synergy between designing and making new molecules and understanding their solid-state properties is essential for creating the next generation of advanced organic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4,6-Tribromoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : Direct bromination of quinoline derivatives using brominating agents (e.g., Br₂ or HBr with oxidizing agents) is a common approach. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., acetic acid or DCM), and stoichiometric ratios of bromine to substrate. Catalyst selection (e.g., FeBr₃) can enhance regioselectivity for the 3,4,6-positions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : Combine X-ray crystallography (to confirm molecular planarity and Br substitution patterns, with R-factors < 0.05 indicating high precision ), ¹H/¹³C NMR (to identify aromatic proton environments and Br-induced deshielding), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Differential scanning calorimetry (DSC) can assess thermal stability, particularly if the compound is used in high-temperature reactions .

Q. How does the steric bulk of bromine substituents influence the compound’s solubility and crystallinity?

- Methodological Answer : Bromine’s high van der Waals radius reduces solubility in polar solvents due to increased molecular packing. Solubility tests in graded ethanol/water mixtures can quantify this. Crystallinity is stabilized by weak intermolecular interactions (e.g., π–π stacking between quinoline rings, centroid distances ~3.8 Å), as observed in single-crystal X-ray studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Density functional theory (DFT) calculations can model electron density distributions in the quinoline ring, identifying positions prone to electrophilic attack. Comparative studies with mono-/dibrominated intermediates reveal that bromine’s electron-withdrawing effect directs subsequent substitutions to the 4- and 6-positions. Kinetic studies (e.g., monitoring reaction progress via HPLC) further clarify time-dependent selectivity .

Q. How do electronic effects of bromine substituents modulate this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s inductive effect deactivates the quinoline ring, requiring stringent conditions for Suzuki-Miyaura couplings. Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency. Electrochemical studies (cyclic voltammetry) can quantify redox potentials, correlating electronic effects with reaction rates .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond angles or Br positions may arise from differences in crystallization solvents or temperature. Reproduce experiments under controlled conditions (e.g., slow evaporation in DCM/hexane) and validate via R-factor comparisons. Collaborative data-sharing platforms (e.g, Cambridge Structural Database) enable cross-validation of structural parameters .

Experimental Design & Data Analysis

Q. How can researchers design robust assays to evaluate this compound’s biological activity?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with positive controls (e.g., cisplatin). Include triplicate measurements and statistical validation (ANOVA, p < 0.05). For mechanistic studies, combine fluorescence microscopy (apoptosis markers) and Western blotting (protein expression). Ensure ethical compliance by predefining exclusion criteria and sample sizes .

Q. What computational tools are effective for predicting this compound’s supramolecular interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, while molecular dynamics simulations (GROMACS) model stability in aqueous environments. For crystallographic packing, Mercury software visualizes π–π and halogen-bonding interactions, validated against experimental XRD data .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Crystallographic R-factor | 0.054 (XRD) | |

| π–π Interaction Distance | 3.802 Å | |

| Thermal Stability (DSC) | Decomposition onset: 220°C | |

| Optimal Bromination Solvent | Acetic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.